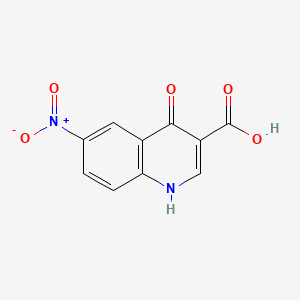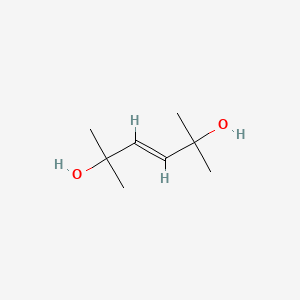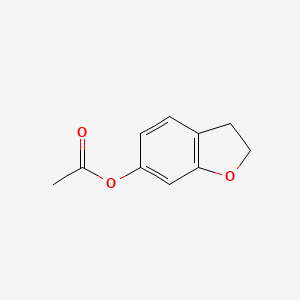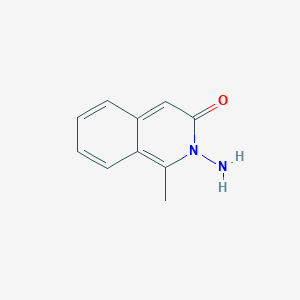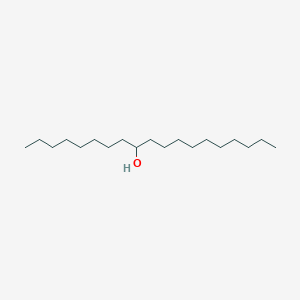
Nonadecan-9-ol
Übersicht
Beschreibung
Nonadecan-9-ol is a secondary fatty alcohol with the molecular formula C19H40O. It is characterized by a long hydrocarbon chain with a hydroxyl group (-OH) attached to the ninth carbon atom. This compound is part of the larger family of fatty alcohols, which are known for their applications in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonadecan-9-ol can be synthesized through several methods. One common approach involves the reduction of nonadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydrogenation of nonadecanoic acid or its esters. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation process converts the carboxylic acid group into a hydroxyl group, yielding this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Nonadecan-9-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to nonadecanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield nonadecane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products:
Oxidation: Nonadecanone.
Reduction: Nonadecane.
Substitution: Nonadecyl halides or sulfonates.
Wissenschaftliche Forschungsanwendungen
Nonadecan-9-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Biology: this compound is studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of Nonadecan-9-ol involves its interaction with lipid bilayers in cell membranes. Its long hydrocarbon chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Vergleich Mit ähnlichen Verbindungen
1-Nonadecanol: A primary fatty alcohol with the hydroxyl group attached to the first carbon atom.
Nonadecane: A saturated hydrocarbon with no functional groups.
Nonadecanone: A ketone with the carbonyl group on the ninth carbon atom.
Comparison: Nonadecan-9-ol is unique due to its secondary alcohol structure, which imparts different chemical reactivity compared to primary alcohols like 1-Nonadecanol. Its hydroxyl group position also influences its physical properties and interactions with other molecules, making it distinct from nonadecane and nonadecanone.
Eigenschaften
IUPAC Name |
nonadecan-9-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHQTVSGPIZGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


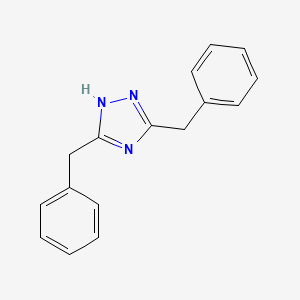
![N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide](/img/structure/B7778467.png)
![2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid](/img/structure/B7778500.png)
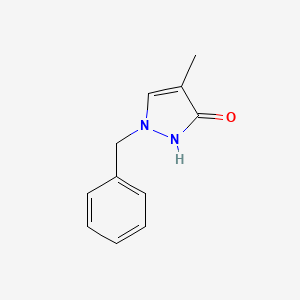
![1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate](/img/structure/B7778514.png)
![1,2-Dimethyl 7-oxo-3-phenyl-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate](/img/structure/B7778515.png)

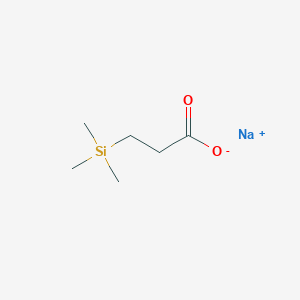
![2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one](/img/structure/B7778531.png)
![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide](/img/structure/B7778538.png)
